molecular formula C17H22ClNO4 B1599333 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-86-3

1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1599333
CAS No.: 351002-86-3
M. Wt: 339.8 g/mol
InChI Key: WNUHKLSUIDCUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a chlorobenzyl group, and a Boc-protected carboxylic acid group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid can be synthesized through several synthetic routes

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding pyrrolidone derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid is similar to other Boc-protected amino acids and pyrrolidine derivatives. its unique combination of a chlorobenzyl group and a pyrrolidine ring sets it apart from other compounds. Similar compounds include:

  • Boc-protected proline derivatives

  • Chlorobenzyl-substituted pyrrolidines

  • Other Boc-protected amino acids

These compounds share structural similarities but may differ in their reactivity and applications.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUHKLSUIDCUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407822
Record name 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-86-3
Record name 1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
1-Boc-2-(2-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.